(R)-2-Hydroxy-2-phenylpropanoic acid
Overview
Description
®-2-Hydroxy-2-phenylpropanoic acid, also known as ®-mandelic acid, is a chiral aromatic alpha-hydroxy acid. It is commonly found in nature and has significant applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. The compound is characterized by its phenyl group attached to the alpha carbon, which also bears a hydroxyl group and a carboxylic acid group.
Mechanism of Action
- Antioxidants, including ®-2-Hydroxy-2-phenylpropanoic acid, interact with free radicals (reactive oxygen species, ROS) to prevent oxidative damage .
- This interaction prevents oxidative stress and cellular damage by quenching ROS and RNS (reactive nitrogen species) .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
®-2-Hydroxy-2-phenylpropanoic acid plays a crucial role in several biochemical reactions. It is involved in the mandelate pathway, where it acts as a substrate for enzymes such as mandelate racemase and mandelate dehydrogenase . Mandelate racemase interconverts the two enantiomers of mandelic acid, while mandelate dehydrogenase catalyzes the oxidation of mandelic acid to phenylglyoxylic acid. Additionally, ®-2-Hydroxy-2-phenylpropanoic acid interacts with various proteins and biomolecules, influencing their structure and function. These interactions are essential for the compound’s role in metabolic processes and its therapeutic applications.
Cellular Effects
®-2-Hydroxy-2-phenylpropanoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, mandelic acid has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis. These effects contribute to the compound’s potential therapeutic benefits, including its use in treating skin conditions and as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of ®-2-Hydroxy-2-phenylpropanoic acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, mandelic acid binds to specific enzymes, altering their activity and thereby influencing metabolic pathways . It also modulates gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Hydroxy-2-phenylpropanoic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that mandelic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to mandelic acid has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation. These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-2-Hydroxy-2-phenylpropanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, mandelic acid can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosage optimization in both research and therapeutic contexts.
Metabolic Pathways
®-2-Hydroxy-2-phenylpropanoic acid is involved in several metabolic pathways, including the mandelate pathway and the tricarboxylic acid cycle . In the mandelate pathway, mandelic acid is converted to phenylglyoxylic acid by mandelate dehydrogenase. This conversion is essential for the compound’s role in cellular metabolism and its therapeutic applications. Additionally, mandelic acid interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for the compound’s biological activity and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of ®-2-Hydroxy-2-phenylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of mandelic acid across cell membranes, ensuring its proper localization and accumulation within target tissues. The distribution of mandelic acid is influenced by factors such as tissue permeability and the presence of binding proteins. These factors are important for understanding the compound’s pharmacokinetics and its therapeutic potential.
Subcellular Localization
The subcellular localization of ®-2-Hydroxy-2-phenylpropanoic acid is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules. Additionally, mandelic acid can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms are critical for the compound’s biological activity and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-phenylpropanoic acid can be synthesized through several methods. One common approach is the hydrolysis of ®-mandelonitrile, which involves the use of an acid or base to convert the nitrile group to a carboxylic acid group. Another method involves the oxidation of ®-phenylglycol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, ®-2-Hydroxy-2-phenylpropanoic acid is often produced through the biocatalytic resolution of racemic mandelic acid using specific enzymes or microorganisms that selectively degrade one enantiomer, leaving the desired ®-enantiomer. This method is preferred due to its high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ®-benzoylformic acid.
Reduction: The carboxylic acid group can be reduced to form ®-2-hydroxy-2-phenylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: ®-Benzoylformic acid.
Reduction: ®-2-Hydroxy-2-phenylpropanol.
Substitution: Various substituted mandelic acid derivatives.
Scientific Research Applications
®-2-Hydroxy-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
Medicine: Utilized in the formulation of dermatological products due to its antibacterial and exfoliating properties.
Industry: Applied in the production of biodegradable polymers and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
- Glycolic acid
- Lactic acid
- Citric acid
- Tartaric acid
Properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3966-30-1 | |
Record name | Atrolactic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATROLACTIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38DKR9931 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-2-Hydroxy-2-phenylpropanoic acid formed in the metabolism of cumene?
A1: The study by Ishida et al. [] demonstrates that this compound is formed as a metabolite of cumene (isopropylbenzene) in rabbits. The metabolic pathway involves two main steps:
- Preferential ω-hydroxylation: Cumene undergoes initial oxidation, preferentially at the pro-S methyl group. This leads to the formation of (R)-(-)-2-phenyl-1-propanol as the major enantiomer [].
- Stereochemical inversion: (R)-(-)-2-phenyl-1-propanol is further oxidized, resulting in a stereochemical inversion to form (S)-(+)-2-phenylpropanoic acid. Interestingly, a portion of the (R)-(-)-2-phenyl-1-propanol does not undergo this inversion, remaining as (R)-(-)-2-Hydroxy-2-phenylpropanoic acid [].
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